REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:6][C:5]=1[N+:18]([O-])=O>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])=[CH:6][C:5]=1[NH2:18]
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Name
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4-(tert-butoxycarbonylamino)-2-nitro-benzoic acid methyl ester
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Quantity
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7 g
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-])=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
for 24–36 hrs
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Type
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FILTRATION
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Details
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The mixture was filtered through a celite bed
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Type
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WASH
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Details
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the solid cake was thoroughly washed by ethyl acetate
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo to dryness
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Name
|
|
Type
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product
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Smiles
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COC(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |